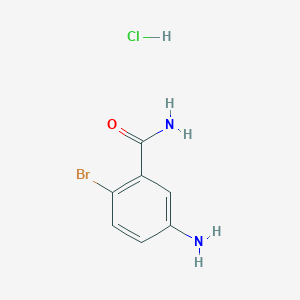

5-Amino-2-bromobenzamide hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-amino-2-bromobenzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O.ClH/c8-6-2-1-4(9)3-5(6)7(10)11;/h1-3H,9H2,(H2,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGGOFOAQWKVGOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)C(=O)N)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Amino-2-bromobenzamide Hydrochloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Amino-2-bromobenzamide hydrochloride, a key molecular building block in contemporary medicinal chemistry. We will delve into its fundamental physicochemical properties, outline a validated synthetic protocol, and explore its significance as a scaffold in the development of targeted therapeutics. This document is intended to serve as a practical resource for researchers engaged in drug discovery and process development.

Core Compound Identification and Properties

5-Amino-2-bromobenzamide hydrochloride is the salt form of the versatile aromatic amine, 2-amino-5-bromobenzamide. The hydrochloride form often enhances solubility and stability, making it advantageous for various applications in medicinal chemistry and process development.

Molecular Structure and Weight

The foundational step in any experimental design is the precise characterization of the materials in use. The molecular weight is a critical parameter for stoichiometric calculations in reaction planning and for the preparation of solutions with accurate molar concentrations.

Molecular Formula: C₇H₇BrN₂O · HCl

Molecular Weight: 252 g/mol [1]

The structure consists of a benzene ring substituted with an amino group, a bromine atom, and a carboxamide group. The hydrochloride salt is formed by the protonation of the amino group.

Caption: General workflow for the synthesis of 5-Amino-2-bromobenzamide.

Detailed Experimental Protocol

This protocol is a self-validating system, where the expected outcome is a high-purity product, verifiable by standard analytical techniques such as melting point determination and NMR spectroscopy.

Materials:

-

2-Aminobenzamide

-

N-bromosuccinimide (NBS)

-

Acetonitrile

-

Ice-cold water

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminobenzamide in acetonitrile.

-

Bromination: To the stirred solution, add N-bromosuccinimide (NBS) portion-wise at room temperature. The reaction is typically rapid.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Upon completion, quench the reaction by pouring the mixture into ice-cold water. This will precipitate the crude product.

-

Isolation: Collect the resulting precipitate by vacuum filtration and wash the solid with cold water.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to afford the purified 2-amino-5-bromobenzamide. [2]7. Hydrochloride Salt Formation: To prepare the hydrochloride salt, the purified free base can be dissolved in a suitable solvent (e.g., ethanol) and treated with a stoichiometric amount of hydrochloric acid (either as a gas or a solution in a solvent like isopropanol or ether). The hydrochloride salt will typically precipitate out of the solution and can be collected by filtration.

Applications in Drug Discovery and Development

5-Amino-2-bromobenzamide and its derivatives are considered "privileged scaffolds" in medicinal chemistry. This is due to their ability to serve as a versatile starting point for the synthesis of a wide array of heterocyclic compounds with significant pharmacological activities. [3]The presence of three reactive sites—the amino group, the bromine atom, and the amide functionality—allows for diverse chemical modifications.

-

Anticancer Agents: This scaffold is a cornerstone in the synthesis of various anticancer agents. Its derivatives have been explored as inhibitors of key oncological targets.

-

Central Nervous System (CNS) Modulators: The 2-aminobenzamide core is a foundational element in the development of molecules that modulate processes within the central nervous system.

-

Antimicrobial Agents: Derivatives of 2-aminobenzamide have been synthesized and evaluated for their potential as antimicrobial agents. [4] The synthetic tractability of this scaffold allows for the creation of large, diverse libraries of compounds for high-throughput screening, accelerating the drug discovery process.

Conclusion

5-Amino-2-bromobenzamide hydrochloride is a fundamentally important reagent for researchers in drug development. Its well-defined molecular weight and physicochemical properties, coupled with a straightforward and robust synthesis, make it an invaluable tool. The versatility of its chemical structure ensures its continued relevance as a scaffold for the discovery of novel therapeutics across a spectrum of diseases. This guide has provided the core technical information necessary for its effective and safe utilization in a research setting.

References

-

PubChem. 5-Amino-2-bromobenzene-1-carboximidamide. [Link]

-

PubChem. 2-Amino-5-bromobenzamide. [Link]

- Google Patents.

-

MDPI. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. [Link]

-

International Journal of Pharmaceutical Sciences and Research. SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of 5-Amino-2-bromobenzamide Hydrochloride

Introduction: Strategic Importance of 5-Amino-2-bromobenzamide Hydrochloride

5-Amino-2-bromobenzamide and its hydrochloride salt are valuable intermediates in the landscape of modern medicinal chemistry and drug development. The specific arrangement of the bromo, amino, and benzamide functionalities provides a versatile scaffold for the synthesis of complex heterocyclic systems and pharmacologically active molecules. This guide presents a robust and scientifically-grounded protocol for the synthesis of 5-Amino-2-bromobenzamide hydrochloride, designed for researchers and professionals in the chemical and pharmaceutical sciences. The pathway is elucidated with a focus on the causal relationships behind procedural choices, ensuring both reproducibility and a deep understanding of the underlying chemical principles.

Compound Profile: Physicochemical and Safety Data

A thorough understanding of the material's properties and hazards is paramount before commencing any synthetic work.

Table 1: Physicochemical and Safety Data for Key Compounds

| Identifier | 5-Amino-2-bromobenzamide | 5-Amino-2-bromobenzamide HCl |

| IUPAC Name | 5-Amino-2-bromobenzamide | 5-Amino-2-bromobenzamide hydrochloride |

| CAS Number | 105153-61-7 (free base) | 1211398-47-8[1] |

| Molecular Formula | C₇H₇BrN₂O | C₇H₈BrClN₂O |

| Molecular Weight | 215.05 g/mol [2] | 251.51 g/mol |

| Appearance | White to off-white solid[3] | Solid[1] |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2] | Similar hazards expected; handle with care. |

| Precautionary Statements | P261, P280, P302+P352, P305+P351+P338[2][4] | P261, P280, P302+P352, P305+P351+P338 |

Note: Data for the hydrochloride salt is less prevalent; properties are inferred from the free base and general principles of salt formation.

The Synthetic Blueprint: A Rationale-Driven Pathway

The synthesis of 5-Amino-2-bromobenzamide hydrochloride is strategically designed as a multi-step process starting from 2-bromobenzoic acid. This route provides excellent control over the regiochemistry, ensuring the desired isomer is formed.

Caption: Logic of regioselective nitration.

Step 2: Amidation via Acyl Chloride Direct amidation of a carboxylic acid is often inefficient. The protocol therefore proceeds by first converting the carboxylic acid to a highly reactive acyl chloride using thionyl chloride (SOCl₂). This intermediate readily undergoes nucleophilic acyl substitution with ammonia to form the stable amide, 2-Bromo-5-nitrobenzamide.

Step 3: Reduction of the Nitro Group The final key transformation is the reduction of the nitro group to a primary amine. While various methods exist (e.g., catalytic hydrogenation), the use of tin(II) chloride (SnCl₂) in hydrochloric acid is particularly advantageous. It is a robust method for nitro group reduction and conveniently allows for the direct isolation of the final product as its hydrochloride salt, enhancing its stability and handling properties.

Detailed Experimental Protocol

Disclaimer: This protocol involves hazardous materials and should only be performed by trained professionals in a well-equipped chemical laboratory with appropriate safety measures in place.

Materials and Equipment

Table 2: Reagents and Materials

| Reagent | CAS No. | M.W. | Recommended Purity |

| 2-Bromobenzoic Acid | 88-65-3 | 201.02 | >98% |

| Conc. Sulfuric Acid (H₂SO₄) | 7664-93-9 | 98.08 | 98% |

| Conc. Nitric Acid (HNO₃) | 7697-37-2 | 63.01 | 70% |

| Thionyl Chloride (SOCl₂) | 7719-09-7 | 118.97 | >99% |

| Ammonium Hydroxide (NH₄OH) | 1336-21-6 | 35.04 | 28-30% solution |

| Tin(II) Chloride Dihydrate | 10025-69-1 | 225.63 | >98% |

| Conc. Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | 37% |

| Ethyl Acetate | 141-78-6 | 88.11 | ACS Grade |

| Ethanol | 64-17-5 | 46.07 | ACS Grade |

| Diethyl Ether | 60-29-7 | 74.12 | ACS Grade |

Equipment: Round-bottom flasks, reflux condenser, magnetic stirrer/hotplate, ice bath, dropping funnel, Büchner funnel, rotary evaporator, standard laboratory glassware, fume hood.

Step-by-Step Procedure

Step 1: Synthesis of 2-Bromo-5-nitrobenzoic Acid [5]

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, carefully add concentrated H₂SO₄ (50 mL). Cool the flask in an ice/salt bath to 0-5 °C.

-

Addition of Starting Material: Slowly add 2-bromobenzoic acid (10.0 g, 49.7 mmol) in portions to the stirred, cold sulfuric acid. Ensure the temperature remains below 10 °C.

-

Nitration: Prepare the nitrating mixture by slowly adding concentrated HNO₃ (4.5 mL, ~75 mmol) to concentrated H₂SO₄ (10 mL) in a separate flask, pre-chilled in an ice bath. Add this nitrating mixture dropwise to the reaction flask over 30-45 minutes, maintaining the internal temperature at 0-5 °C.

-

Causality: This slow, cold addition is crucial to control the highly exothermic reaction and prevent over-nitration or side reactions. [6]4. Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.

-

-

Work-up: Carefully pour the reaction mixture onto crushed ice (~200 g) with vigorous stirring. A precipitate will form.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper.

-

Drying: Dry the solid product (2-bromo-5-nitrobenzoic acid) under vacuum. The expected yield is typically high (>90%).

Step 2: Synthesis of 2-Bromo-5-nitrobenzamide

-

Setup: Place the dried 2-bromo-5-nitrobenzoic acid (12.2 g, 49.6 mmol) in a 250 mL round-bottom flask with a reflux condenser and a gas trap (to neutralize HCl and SO₂ fumes).

-

Acyl Chloride Formation: Add thionyl chloride (11 mL, ~150 mmol) to the flask. Add one drop of dimethylformamide (DMF) as a catalyst.

-

Reaction: Heat the mixture to reflux (approx. 80 °C) for 2-3 hours. The solid will dissolve as it converts to the acyl chloride.

-

Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool. Remove the excess thionyl chloride by distillation or under reduced pressure using a rotary evaporator (with appropriate trapping).

-

Amidation: Cool the crude acyl chloride in an ice bath. Slowly and carefully add it to a beaker containing a stirred solution of ice-cold concentrated ammonium hydroxide (100 mL).

-

Causality: This addition must be slow and performed in a fume hood due to the vigorous and exothermic reaction that releases ammonia gas.

-

-

Isolation: A solid precipitate of 2-bromo-5-nitrobenzamide will form. Stir for 30 minutes, then collect the solid by vacuum filtration. Wash with cold water and dry under vacuum.

Step 3: Synthesis of 5-Amino-2-bromobenzamide Hydrochloride

-

Setup: In a 500 mL round-bottom flask, suspend 2-bromo-5-nitrobenzamide (10.0 g, 40.8 mmol) in ethanol (150 mL).

-

Addition of Reducing Agent: Add tin(II) chloride dihydrate (46.2 g, 205 mmol) to the suspension.

-

Reaction: Cool the flask in an ice bath and slowly add concentrated HCl (50 mL) dropwise with stirring. After the initial exotherm subsides, fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80-90 °C) for 3-4 hours. Monitor the reaction progress by TLC.

-

Work-up: After cooling to room temperature, slowly add a 20% aqueous NaOH solution to neutralize the excess acid and precipitate tin hydroxides. Be cautious, as this is an exothermic process. Adjust the pH to ~8-9.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

-

Washing and Drying: Combine the organic extracts and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude 5-amino-2-bromobenzamide free base.

-

Hydrochloride Salt Formation: Dissolve the crude free base in a minimal amount of hot ethanol or diethyl ether. Cool the solution and bubble dry HCl gas through it, or add a saturated solution of HCl in diethyl ether, until precipitation is complete.

-

Final Isolation: Collect the white precipitate of 5-Amino-2-bromobenzamide hydrochloride by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Characterization and Quality Control

To ensure the integrity of the synthesized product, a suite of analytical techniques must be employed.

-

Thin-Layer Chromatography (TLC): Used for monitoring reaction progress and assessing the purity of the crude product. A typical mobile phase would be a mixture of ethyl acetate and hexanes.

-

Melting Point: A sharp melting point range indicates high purity of the final compound.

-

Spectroscopic Analysis:

-

¹H NMR (Nuclear Magnetic Resonance): To confirm the chemical structure by analyzing the chemical shifts, integration, and coupling patterns of the protons on the aromatic ring and amide/amino groups.

-

Mass Spectrometry (MS): To verify the molecular weight of the compound, matching the observed molecular ion peak with the calculated value.

-

FTIR (Fourier-Transform Infrared) Spectroscopy: To identify key functional groups. Expect characteristic peaks for N-H stretches (amine and amide), C=O stretch (amide), and C-Br stretch.

-

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves. [4][7]* Fume Hood: All steps, particularly those involving concentrated acids, thionyl chloride, and volatile organic solvents, must be performed in a certified chemical fume hood.

-

Reagent Handling:

-

Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Handle with extreme care.

-

Thionyl chloride is toxic, corrosive, and reacts violently with water. Prevent any contact with moisture.

-

Tin(II) chloride and its solutions can be irritating. Avoid inhalation of dust and skin contact.

-

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Neutralize acidic and basic aqueous waste before disposal.

Conclusion

This guide provides a detailed, reliable, and rationale-based protocol for the synthesis of 5-Amino-2-bromobenzamide hydrochloride. By following this three-step pathway and adhering to the outlined safety and handling procedures, researchers can confidently produce this valuable chemical intermediate for applications in drug discovery and development. The emphasis on understanding the "why" behind each step empowers the scientist to troubleshoot and adapt the procedure as needed, ensuring successful and reproducible outcomes.

References

-

Al-Amiery, A. A., et al. (2016). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 21(1), 84. Available at: [Link]

-

Organic Syntheses. (n.d.). 2-Amino-5-bromobenzaldehyde. Retrieved from [Link]

- Google Patents. (2010). EP2213654A1 - Process for preparing 2-amino-5-bromobenzamide derivatives.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5019271, 2-Amino-5-bromobenzamide. Retrieved from [Link]

-

ResearchGate. (2006). A More Challenging Interpretative Nitration Experiment Employing Substituted Benzoic Acids and Acetanilides. Journal of Chemical Education. Available at: [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (1983). Electrochemistry of 2-bromo-2-methylpropanamides. Reduction mechanism and cyclocoupling reaction with amide solvents. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 243025, 2-Bromo-5-nitrobenzoic acid. Retrieved from [Link]

-

Truman State University. (n.d.). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. Retrieved from [Link]

-

ResearchGate. (2017). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. Available at: [Link]

- Google Patents. (2018). CN108250060A - The synthetic method of the bromo- 2- chlorobenzoic acids of 5-.

Sources

- 1. You are being redirected... [hit2lead.com]

- 2. 2-Amino-5-bromobenzamide | C7H7BrN2O | CID 5019271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-AMINO-5-BROMOBENZAMIDE | 16313-66-9 [chemicalbook.com]

- 4. synquestlabs.com [synquestlabs.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemlab.truman.edu [chemlab.truman.edu]

- 7. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Synthesis of 2-Amino-5-bromobenzamide from 2-Aminobenzamide

This guide provides an in-depth exploration of the synthesis of 2-Amino-5-bromobenzamide, a pivotal intermediate in contemporary drug discovery and development. By starting with the readily available 2-aminobenzamide, we will detail a robust and reproducible synthetic route. This document is intended for researchers, medicinal chemists, and process development scientists, offering a blend of theoretical principles and practical, field-tested protocols.

Chapter 1: Theoretical Foundations and Strategic Considerations

The conversion of 2-aminobenzamide to 2-Amino-5-bromobenzamide is a classic example of electrophilic aromatic substitution. A comprehensive understanding of the underlying mechanism is critical for optimizing reaction conditions and ensuring the desired regioselectivity.

The Mechanism: Directing Effects in Electrophilic Aromatic Bromination

The aromatic ring of 2-aminobenzamide is rendered electron-rich by two key functional groups: the primary amine (-NH₂) and the carboxamide (-CONH₂). Both are ortho, para-directing substituents. However, the amino group is a powerful activating group, significantly increasing the nucleophilicity of the benzene ring, whereas the amide group is a much weaker activator.

The strong activation by the -NH₂ group dominates the directing effects, making the positions ortho and para to it the most favorable sites for electrophilic attack. The para position (C5) is sterically more accessible than the ortho position (C3), leading to the preferential formation of the 5-bromo isomer as the major product. This high degree of regioselectivity is a key advantage of this synthetic approach.

Selecting the Optimal Brominating Agent

The choice of brominating agent is a critical parameter that influences reaction efficiency, safety, and ease of purification.

-

Elemental Bromine (Br₂): While effective, liquid bromine is highly corrosive, volatile, and toxic, requiring specialized handling procedures.[1] It is often dissolved in a solvent like acetic acid, which helps to polarize the Br-Br bond, generating the electrophilic species required for the substitution.[2][3]

-

N-Bromosuccinimide (NBS): For laboratory-scale synthesis, NBS is the preferred reagent.[4][5] It is a solid, making it significantly easier and safer to handle than liquid bromine. NBS provides a slow, controlled release of electrophilic bromine, which can minimize the formation of over-brominated byproducts.[6] The reaction with NBS generates succinimide, a non-polar byproduct that is typically easy to remove during workup.

This guide will focus on the NBS-mediated protocol due to its superior safety profile and operational simplicity.

The Role of the Solvent

The solvent not only facilitates the dissolution of reactants but also influences the reaction's kinetics and outcome.

-

Acetonitrile (CH₃CN): A polar aprotic solvent, acetonitrile is an excellent choice for this reaction as it effectively dissolves both 2-aminobenzamide and NBS without reacting with them.[5][7]

-

Acetic Acid (CH₃COOH): This polar protic solvent can also be used. It can assist in polarizing the brominating agent, potentially increasing the reaction rate.[8][9] However, its acidic nature and higher boiling point can complicate workup procedures.

Chapter 2: Core Synthesis Protocol: NBS-Mediated Bromination

This section provides a detailed, self-validating protocol for the synthesis of 2-Amino-5-bromobenzamide. Adherence to these steps is crucial for achieving high yield and purity.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Notes |

| 2-Aminobenzamide | ≥98% Purity | Sigma-Aldrich | Starting material |

| N-Bromosuccinimide (NBS) | ≥98% Purity | Acros Organics | Brominating agent |

| Acetonitrile (CH₃CN) | Anhydrous, ≥99.8% | Fisher Scientific | Reaction solvent |

| Deionized Water (H₂O) | Type II or better | - | Used for quenching and washing |

| Round-bottom flask (50 mL) | - | - | Reaction vessel |

| Magnetic stirrer and stir bar | - | - | For agitation |

| Buchner funnel and filter flask | - | - | For product isolation |

| Whatman No. 1 filter paper | - | - | For filtration |

Step-by-Step Experimental Procedure

-

Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminobenzamide (e.g., 2.00 g, 14.7 mmol) in acetonitrile (30 mL) at ambient temperature. Stir until all the solid has dissolved.

-

Addition of NBS: To the stirring solution, add N-bromosuccinimide (2.74 g, 15.4 mmol, 1.05 equivalents) portion-wise over 5 minutes. A slight exothermic reaction may be observed.

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 30-60 minutes.[7] The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Product Precipitation (Quenching): Once the reaction is complete, quench the reaction by slowly pouring the mixture into a beaker containing 100 mL of ice-cold deionized water. A precipitate will form immediately.[7]

-

Isolation: Stir the aqueous suspension for 15 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the filter cake thoroughly with two portions of cold deionized water (2 x 20 mL) to remove succinimide and any residual solvent.

-

Drying: Dry the collected solid under vacuum at 50-60 °C to a constant weight. The crude product is typically obtained as a light yellow or off-white solid.

Purification via Recrystallization

While the crude product is often of high purity, recrystallization can be performed to obtain material suitable for sensitive downstream applications.

-

Solvent Selection: Acetonitrile or methanol are effective solvents for recrystallization.[7][8]

-

Procedure: Transfer the crude solid to an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.

-

Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Synthesis and Purification Workflow

The following diagram illustrates the key stages of the synthesis and purification process.

Caption: Workflow for the synthesis of 2-Amino-5-bromobenzamide.

Chapter 3: Characterization and Quality Control

Confirming the identity and purity of the synthesized 2-Amino-5-bromobenzamide is a non-negotiable step.

Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | 2-Amino-5-bromobenzamide | [10] |

| CAS Number | 16313-66-9 | [10] |

| Molecular Formula | C₇H₇BrN₂O | [10] |

| Molecular Weight | 215.05 g/mol | [10] |

| Appearance | White to pale-yellow or brown powder | |

| Melting Point | 189-191 °C |

Analytical Characterization

-

¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural information. Expect to see signals corresponding to the aromatic protons (three distinct signals in the 6.5-7.5 ppm region) and the two sets of amine/amide protons (broad singlets).

-

¹³C NMR Spectroscopy: The carbon spectrum will show seven distinct signals, confirming the presence of all carbon atoms in the molecule.

-

Infrared (IR) Spectroscopy: Key stretches to identify include the N-H stretches of the primary amine and amide (typically in the 3200-3500 cm⁻¹ region) and the C=O stretch of the amide (around 1640-1680 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), with the molecular ion peaks (M⁺ and M+2) confirming the molecular weight.

Chapter 4: Critical Safety and Handling Protocols

Safety is the paramount consideration in any chemical synthesis. The reagents used in this procedure possess specific hazards that must be managed through proper laboratory practice.

Hazard Identification

| Chemical | Key Hazards |

| N-Bromosuccinimide | Oxidizer, causes skin irritation and serious eye damage. |

| Acetonitrile | Flammable liquid and vapor, harmful if swallowed, in contact with skin, or if inhaled. |

| Bromine (alternative) | Causes severe skin burns and eye damage, fatal if inhaled, very toxic to aquatic life.[1][11] |

| Acetic Acid (alternative) | Flammable liquid and vapor, causes severe skin burns and eye damage.[11][12] |

| 2-Amino-5-bromobenzamide | Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[10] |

Recommended Safety Precautions

-

Engineering Controls: All operations must be conducted inside a certified chemical fume hood to prevent inhalation of vapors and dust.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles are mandatory.

-

Hand Protection: Wear nitrile or neoprene gloves. Inspect gloves before use.[13]

-

Body Protection: A flame-resistant lab coat must be worn.

-

-

Handling: Avoid creating dust when handling solid reagents. Use spark-proof tools if working with flammable solvents on a large scale.[11]

-

Spill Response: Have appropriate spill kits (e.g., absorbent materials for solvents, sodium thiosulfate for neutralizing bromine) readily available.

Waste Disposal

All chemical waste must be disposed of in accordance with institutional, local, and national regulations. Halogenated and non-halogenated organic waste streams should be segregated into appropriately labeled containers. Do not pour any chemical waste down the drain.

Conclusion

The synthesis of 2-Amino-5-bromobenzamide from 2-aminobenzamide via NBS-mediated bromination is a highly efficient, regioselective, and reliable method. By understanding the chemical principles and adhering strictly to the detailed experimental and safety protocols outlined in this guide, researchers and scientists can confidently produce this valuable chemical intermediate for applications in pharmaceutical research and development.

References

-

Process for preparing 2-amino-5-bromobenzamide derivatives. Google Patents.

-

Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. MDPI.

-

Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. ResearchGate.

-

An In-depth Technical Guide to 2-Amino-5-bromobenzophenone: Properties, Synthesis, and Applications. Benchchem.

-

A Technical Guide to 2-Amino-5-bromobenzamide: Synthesis, Properties, and Applications in Drug Development. Benchchem.

-

2-Amino-5-bromobenzamide | C7H7BrN2O | CID 5019271. PubChem - NIH.

-

Halogenation of 2-aminobenzamide (AB). Reagents & conditions: (i) NBS,... ResearchGate.

-

Synthesis of o-Aminobenzamide Compounds. Scientific Research Publishing.

-

Synthesis of 2‐aminobenzamide under various conditions. ResearchGate.

-

Why is glacial acetic acid used in bromination of aniline? Quora.

-

Bromine solution - Safety Data Sheet. Carl ROTH.

-

SAFETY DATA SHEET - Bromine, 1M solution in acetic acid. Fisher Scientific.

-

Bromination - Common Conditions. Common Organic Chemistry.

-

Why we use glacial acetic acid in bromination of aniline? Brainly.in.

-

Why is acetic acid used in the reaction of aniline and acetic anhydride? ECHEMI.

-

Safety data sheet.

-

Tandem site-selective bromination and highly regioselective Heck reaction of N-allyl enaminones: chemodivergent synthesis of polysubstituted pyrroles and pyridines. Organic Chemistry Frontiers (RSC Publishing).

-

Experimental Methods 1. Bromination Methods.

-

Why use glacial acetic acid in bromination of anisole? Chemistry Stack Exchange.

-

2-AMINO-5-BROMOBENZAMIDE | 16313-66-9. ChemicalBook.

-

SAFETY DATA SHEET. Sigma-Aldrich.

-

Acetanilide when treated with bromine in acetic acid class 12 chemistry CBSE. Vedantu.

-

(PDF) 2-(2-Amino-5-bromobenzoyl)pyridine. ResearchGate.

-

Bromoarene synthesis by bromination or substitution. Organic Chemistry Portal.

-

A new NBS/oxone promoted one pot cascade synthesis of 2-aminobenzimidazoles/2-aminobenzoxazoles: a facile approach. RSC Publishing.

-

Regioselectivity in Radical Bromination in Organic Chemistry. YouTube.

-

Bromine - Hazardous Substance Fact Sheet. New Jersey Department of Health.

-

A Technical Guide to 2-Amino-5-bromobenzoyl Chloride Derivatives and Analogues: Synthesis, Applications, and Experimental Insigh. Benchchem.

-

N-Bromosuccinimide Catalyzed Three Component One-Pot Efficient Synthesis of 2,4,5-Triaryl-1H-imidazoles from Aldehyde, A. Redalyc.

Sources

- 1. nj.gov [nj.gov]

- 2. quora.com [quora.com]

- 3. brainly.in [brainly.in]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. A new NBS/oxone promoted one pot cascade synthesis of 2-aminobenzimidazoles/2-aminobenzoxazoles: a facile approach - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. 2-AMINO-5-BROMOBENZAMIDE | 16313-66-9 [chemicalbook.com]

- 8. EP2213654A1 - Process for preparing 2-amino-5-bromobenzamide derivatives - Google Patents [patents.google.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. 2-Amino-5-bromobenzamide | C7H7BrN2O | CID 5019271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. carlroth.com [carlroth.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

5-Amino-2-bromobenzamide hydrochloride structural characterization

An In-depth Technical Guide to the Structural Characterization of 5-Amino-2-bromobenzamide Hydrochloride

Abstract

5-Amino-2-bromobenzamide hydrochloride is a pivotal molecular scaffold in contemporary drug discovery, serving as a foundational building block for a range of therapeutic agents, notably in the development of Poly (ADP-ribose) polymerase (PARP) inhibitors.[1] The precise elucidation of its three-dimensional structure and the confirmation of its chemical identity are non-negotiable prerequisites for its application in medicinal chemistry and process development. An unambiguous structural characterization ensures not only the integrity of starting materials but also the validity of subsequent structure-activity relationship (SAR) studies. This guide provides a comprehensive, field-proven framework for the definitive structural analysis of 5-Amino-2-bromobenzamide hydrochloride, integrating multi-technique spectroscopic and crystallographic data. We will delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative references.

Core Compound Identification and Physicochemical Properties

A thorough characterization begins with an aggregation of the compound's fundamental properties. This data serves as a primary reference against which experimental results are compared. The hydrochloride salt form is particularly relevant as it often enhances stability and solubility for aryl amines, which can be prone to degradation.[2]

| Identifier | Value | Source |

| IUPAC Name | 5-amino-2-bromobenzamide hydrochloride | |

| CAS Number | 1211398-47-8 | [3] |

| Molecular Formula | C₇H₈BrClN₂O | [3] |

| Molecular Weight | 251.51 g/mol | [3] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 189-191 °C (for the free base) | [4] |

| pKa | 15.15 ± 0.50 (Predicted, for the free base) | [4] |

The Strategic Workflow for Structural Elucidation

Caption: Experimental workflow for Electrospray Ionization Mass Spectrometry (ESI-MS).

-

Sample Preparation: Prepare a dilute solution (~0.1 mg/mL) of the compound in a suitable solvent like methanol or an acetonitrile/water mixture.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass range of m/z 100-500.

-

Data Analysis: Look for the molecular ion peak corresponding to the protonated free base [C₇H₇BrN₂O + H]⁺. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be clearly visible as two peaks separated by ~2 m/z units. [5]

Expected Data

-

Primary Ion (m/z): ~215.98 (for ⁷⁹Br) and ~217.98 (for ⁸¹Br).

-

Confirmation: The presence of this isotopic doublet in a ~1:1 intensity ratio is a definitive signature for a molecule containing one bromine atom.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and reliable method for identifying the key functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Causality and Experimental Choices

-

Purpose: To confirm the presence of the primary amine (-NH₂), amide (-CONH₂), and aromatic C-H and C=C bonds. The spectrum provides a unique "fingerprint" for the molecule.

-

Sampling: Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation and is suitable for solid powders.

Experimental Protocol: ATR-FTIR

-

Background Scan: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid 5-Amino-2-bromobenzamide hydrochloride powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and collect the sample spectrum, typically by co-adding 16 or 32 scans in the 4000-400 cm⁻¹ range.

-

Data Processing: The resulting spectrum is automatically ratioed against the background to produce a transmittance or absorbance spectrum.

Predicted Vibrational Frequencies

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3500 | N-H Stretching (asymmetric & symmetric) | Primary Amine (-NH₂ of amide) |

| ~3200 | N-H Stretching | Primary Amine (-NH₂) |

| ~3000 - 3100 | C-H Stretching | Aromatic C-H |

| 2800 - 3000 | N-H Stretching (broad) | Ammonium (-NH₃⁺) |

| ~1660 | C=O Stretching ("Amide I" band) | Amide (-C =O NH₂) |

| ~1600 | N-H Bending ("Amide II" band) | Amide (-CON H₂) |

| ~1580, ~1470 | C=C Stretching | Aromatic Ring |

| 550 - 650 | C-Br Stretching | Aryl Bromide |

Note: These assignments are based on typical frequency ranges for these functional groups. The broadness of the ammonium stretch is a key indicator of the hydrochloride salt form. [6][7]

X-ray Crystallography: The Unambiguous 3D Structure

When a suitable single crystal can be obtained, X-ray crystallography provides the ultimate, unambiguous proof of structure. It determines the precise spatial arrangement of every atom in the crystal lattice, confirming not only connectivity but also conformation and intermolecular interactions like hydrogen bonding.

Causality and Experimental Choices

-

Purpose: To generate an atomic-resolution, three-dimensional model of the molecule. This is the gold standard for structural proof.

-

Prerequisite: The primary challenge is growing a single, diffraction-quality crystal. This often requires screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Dissolve the compound in a suitable solvent (or solvent mixture) to near-saturation. Allow the solvent to evaporate slowly over several days to weeks. Screen various solvents like ethanol, methanol, or acetonitrile/water mixtures.

-

Crystal Mounting: Select a well-formed, defect-free crystal and mount it on a goniometer head. [8]3. Data Collection: Place the crystal in a stream of cold nitrogen gas (~100 K) to minimize thermal motion and radiation damage. [8]Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction pattern as the crystal is rotated.

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the structure using direct methods or Patterson methods to obtain an initial electron density map. Refine the atomic model against the experimental data to yield the final structure with high precision. [9]

Safety and Handling

As a research chemical, 5-Amino-2-bromobenzamide hydrochloride must be handled with appropriate care.

-

Hazard Identification: Causes skin and serious eye irritation. May cause respiratory irritation. [5][10]* Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. [11]* Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust. Avoid contact with skin and eyes. [11]* Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.

Conclusion

The structural characterization of 5-Amino-2-bromobenzamide hydrochloride is a critical step in its journey from a chemical intermediate to a component of advanced pharmaceutical candidates. A multi-pronged analytical approach, as detailed in this guide, is essential for an unambiguous assignment. By integrating data from NMR, MS, and FTIR, researchers can confidently establish the molecule's identity and purity. When possible, single-crystal X-ray diffraction provides the ultimate, irrefutable proof of its three-dimensional architecture. This rigorous, self-validating workflow ensures the scientific integrity required for successful research and development in the pharmaceutical sciences.

References

-

PubChem. (n.d.). 2-Amino-5-bromobenzamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

- Google Patents. (n.d.). EP2213654A1 - Process for preparing 2-amino-5-bromobenzamide derivatives.

-

IJTSRD. (2022). DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. International Journal of Trend in Scientific Research and Development, 6(3), 486-494. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C-NMR spectrum of N -(4-bromo-2-(2-pyridylcarbonyl)phenyl)-2-aminoacetamide. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S13. 1 H NMR Spectra of 5-bromobenzimidazole. Retrieved from [Link]

-

Teasdale, A., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development, 21(9), 1253-1265. Retrieved from [Link]

-

MDPI. (2024). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. Molecules, 29(1), 1. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033947). Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2011). Molecular structure, spectroscopic (FT-IR, FT-Raman, NMR) studies and first-order molecular hyperpolarizabilities of 5-amino-2-hydroxybenzoic acid (5A2HBA) by ab initio HF and density functional method. J. Chem. Pharm. Res., 3(5), 323-339. Retrieved from [Link]

-

ResearchGate. (2016). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents. Retrieved from [Link]

-

PubMed. (2008). Experimental (FTIR and FT-Raman) and ab initio and DFT study of vibrational frequencies of 5-amino-2-nitrobenzoic acid. Retrieved from [Link]

-

MDPI. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 25(21), 5030. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0001123). Retrieved from [Link]

-

ChemRxiv. (2022). Discovery and Identification of New Amino Acid-Conjugated Bile Acids by Polarity-Switching Multiple Reaction Monitoring Mass Spectrometry. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 9.6: X-ray Protein Crystallography. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromobenzamide. National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed Central. (2020). X-ray and cryo-EM structures of inhibitor-bound cytochrome bc1 complexes for structure-based drug discovery. Retrieved from [Link]

-

SpectraBase. (n.d.). 5-Amino-2-hydroxy-benzoic acid - FTIR Spectrum. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. You are being redirected... [hit2lead.com]

- 4. 2-AMINO-5-BROMOBENZAMIDE | 16313-66-9 [chemicalbook.com]

- 5. 2-Amino-5-bromobenzamide | C7H7BrN2O | CID 5019271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ijtsrd.com [ijtsrd.com]

- 7. Experimental (FTIR and FT-Raman) and ab initio and DFT study of vibrational frequencies of 5-amino-2-nitrobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. fishersci.com [fishersci.com]

- 11. oxfordlabfinechem.com [oxfordlabfinechem.com]

An In-depth Technical Guide to the Solubility of 5-Amino-2-bromobenzamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-bromobenzamide hydrochloride is a key chemical intermediate in the synthesis of various pharmacologically active compounds. Its utility in drug discovery and development, particularly in the synthesis of enzyme inhibitors and other therapeutic agents, necessitates a thorough understanding of its physicochemical properties. Among these, solubility is a critical parameter that influences bioavailability, formulation development, and the design of subsequent experimental protocols. This guide provides a comprehensive overview of the solubility of 5-Amino-2-bromobenzamide hydrochloride, including its physicochemical characteristics, and presents detailed methodologies for its determination.

As a Senior Application Scientist, it is understood that robust and reproducible data is paramount. Therefore, this guide emphasizes not just the "what" but the "why" behind experimental choices, ensuring that the described protocols are self-validating and grounded in established scientific principles.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 5-Amino-2-bromobenzamide hydrochloride is essential for interpreting its solubility behavior. The hydrochloride salt form is expected to exhibit different solubility characteristics compared to its free base, particularly in aqueous media.

| Property | Value | Source |

| IUPAC Name | 5-amino-2-bromobenzamide hydrochloride | N/A |

| CAS Number | 1211398-47-8 | [1] |

| Molecular Formula | C₇H₈BrClN₂O | [1] |

| Molecular Weight | 251.51 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 189-191°C (of the free base) | [2][3] |

| pKa | 15.15 ± 0.50 (Predicted, for the free base) | [2] |

Solubility Profile

Currently, specific quantitative solubility data for 5-Amino-2-bromobenzamide hydrochloride in various solvents is not extensively available in peer-reviewed literature. The free base, 2-Amino-5-bromobenzamide, is qualitatively described as being soluble in organic solvents like ethanol and ether.[3] The hydrochloride salt is anticipated to have higher aqueous solubility due to its ionic nature.

Given the lack of specific data, this guide provides robust protocols for determining both the kinetic and thermodynamic solubility of 5-Amino-2-bromobenzamide hydrochloride, enabling researchers to generate this critical data in their own laboratories.

Experimental Protocols for Solubility Determination

The choice between determining kinetic versus thermodynamic solubility depends on the stage of the research. Kinetic solubility is often used in early drug discovery for high-throughput screening, while thermodynamic solubility provides the true equilibrium value, which is crucial for later-stage development and formulation.[4][5][6]

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining equilibrium solubility due to its reliability.[7][8] This protocol is aligned with guidelines from regulatory bodies such as the World Health Organization (WHO) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[9][10][11][12]

Objective: To determine the equilibrium solubility of 5-Amino-2-bromobenzamide hydrochloride in a given solvent at a specific temperature.

Materials:

-

5-Amino-2-bromobenzamide hydrochloride (solid)

-

Solvent of interest (e.g., purified water, phosphate buffer pH 7.4, ethanol, DMSO)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Analytical balance

-

HPLC-UV or UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid 5-Amino-2-bromobenzamide hydrochloride to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.[8]

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed. Allow the mixture to equilibrate for a sufficient duration (typically 24-48 hours) to reach a steady state.[4][13] It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached, which is indicated by a plateau in the measured concentration.[9]

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, either centrifuge the vials at a high speed or filter the supernatant through a syringe filter.[9] Filtration is a commonly recommended method.

-

Quantification: Carefully take a precise aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the concentration of the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometric method.

-

Calculation: Calculate the solubility of 5-Amino-2-bromobenzamide hydrochloride in the chosen solvent, taking into account the dilution factor. Report the results in units such as mg/mL or µM.

Kinetic Solubility Determination

Kinetic solubility is a measure of how much of a compound, initially dissolved in an organic solvent like DMSO, remains in solution when diluted into an aqueous buffer.[5][6] This is a high-throughput method useful for early screening.

Objective: To determine the kinetic solubility of 5-Amino-2-bromobenzamide hydrochloride in an aqueous buffer.

Materials:

-

5-Amino-2-bromobenzamide hydrochloride

-

DMSO

-

Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

-

96-well microplate

-

Plate shaker

-

Plate reader with turbidity or light scattering detection, or HPLC-MS/MS

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of 5-Amino-2-bromobenzamide hydrochloride in DMSO (e.g., 10 mM).[14]

-

Dilution: Add a small volume of the DMSO stock solution to a larger volume of the aqueous buffer in a 96-well plate. The final concentration of DMSO should be kept low (typically ≤1-2%) to minimize its effect on solubility.[14]

-

Incubation: Shake the microplate at room temperature for a defined period (e.g., 1-2 hours) to allow for precipitation.[4]

-

Detection: Measure the amount of precipitate formed. This can be done directly by detecting light scattering (nephelometry) or turbidity.[7] Alternatively, the plate can be filtered or centrifuged, and the concentration of the compound remaining in the supernatant can be quantified by HPLC-MS/MS.[15]

-

Data Analysis: The kinetic solubility is the concentration at which precipitation is observed or the measured concentration in the supernatant.

Conclusion

A thorough understanding of the solubility of 5-Amino-2-bromobenzamide hydrochloride is indispensable for its effective use in research and drug development. While specific quantitative data for the hydrochloride salt remains to be broadly published, this guide provides the necessary framework and detailed experimental protocols for researchers to determine its thermodynamic and kinetic solubility. By adhering to these well-established methods, scientists can generate reliable and reproducible data, facilitating informed decisions in formulation, screening, and overall drug development processes.

References

-

Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 25(1), 237-239. [Link]

-

Martinez, M. N., & Amidon, G. L. (2002). A Mechanistic Approach to Understanding the Factors Affecting Drug Absorption: A Review of Fundamentals. Dissolution Technologies, 9(3), 11-16. [Link]

-

Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. [Link]

-

BioDuro. ADME Solubility Assay. [Link]

-

Cheméo. Chemical Properties of 5-Amino-2-benzimidazolethiol (CAS 2818-66-8). [Link]

-

Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]

-

World Health Organization. Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

-

European Medicines Agency. ICH M9 guideline on biopharmaceutics classification system-based biowaivers. [Link]

-

U.S. Food and Drug Administration. M9 Biopharmaceutics Classification System- Based Biowaivers. [Link]

-

ResearchGate. Can anyone tell me how to perform equilibrium solubility studies step by step practically?. [Link]

-

Cristofoletti, R., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Pharmaceutics, 13(3), 365. [Link]

-

Gaylord Chemical Company. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

-

ChemBK. 3-Bromobenzamide. [Link]

-

World Health Organization. PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF APIs. [Link]

-

Ferreira, L. A., & de Sousa, V. P. (2018). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Journal of Chemical & Engineering Data, 63(3), 738-751. [Link]

-

PubChem. 2-Amino-5-bromobenzamide. [Link]

-

PubChem. 2-[4-(Aminomethyl)phenoxy]-5-bromobenzamide. [Link]

-

PubChem. 5-Amino-2-bromobenzene-1-carboximidamide. [Link]

-

PubChem. 5-Amino-2-methylbenzenesulfonamide. [Link]

-

PubChem. N-(2-amino-5-chlorophenyl)-3-bromobenzamide. [Link]

Sources

- 1. You are being redirected... [hit2lead.com]

- 2. 2-AMINO-5-BROMOBENZAMIDE | 16313-66-9 [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. enamine.net [enamine.net]

- 5. asianpubs.org [asianpubs.org]

- 6. inventivapharma.com [inventivapharma.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. researchgate.net [researchgate.net]

- 9. who.int [who.int]

- 10. ema.europa.eu [ema.europa.eu]

- 11. fda.gov [fda.gov]

- 12. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bioassaysys.com [bioassaysys.com]

- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 15. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

An In-depth Technical Guide to the Spectral Analysis of 5-Amino-2-bromobenzamide Hydrochloride

Executive Summary

This technical guide provides a comprehensive analysis of 5-Amino-2-bromobenzamide hydrochloride, a pivotal building block in contemporary drug discovery and medicinal chemistry.[1] We delve into the core analytical techniques essential for its structural elucidation and quality assurance: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is structured to provide researchers, scientists, and drug development professionals with not only the spectral data but also the underlying scientific rationale for the experimental protocols and data interpretation. By integrating data from these orthogonal techniques, we present a self-validating methodology for the unambiguous confirmation of the compound's identity, structure, and purity.

Introduction: The Analytical Imperative

5-Amino-2-bromobenzamide hydrochloride serves as a versatile chemical scaffold in the synthesis of pharmacologically active molecules, including potent enzyme inhibitors.[1] Its precise molecular architecture, featuring a primary amine, a primary amide, and a bromine substituent on a benzene ring, offers multiple points for synthetic modification. However, this structural complexity necessitates a robust analytical framework to confirm its identity and ensure purity prior to its use in synthetic workflows.

The protonation of the 5-amino group to form the hydrochloride salt significantly influences the compound's solubility and electronic properties, which is reflected in its spectral characteristics. This guide will systematically dissect the spectral data from ¹H NMR, ¹³C NMR, IR, and MS, providing a holistic analytical portrait of this important reagent.

Compound Profile

A clear identification of the target molecule is the foundation of any analytical study.

| Identifier | Value | Source |

| IUPAC Name | 5-amino-2-bromobenzamide;hydrochloride | |

| CAS Number | 1211398-47-8 | [2] |

| Molecular Formula | C₇H₈BrClN₂O | [2] |

| Molecular Weight | 251.51 g/mol | [2] |

Chemical Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Skeleton

NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen framework of a molecule. For 5-Amino-2-bromobenzamide hydrochloride, both ¹H and ¹³C NMR are indispensable for assigning the positions of protons and carbons, respectively.

Expertise in Action: The Rationale for Solvent Selection

The choice of solvent is a critical experimental parameter. Dimethyl sulfoxide-d₆ (DMSO-d₆) is the preferred solvent for this analysis. Its high polarity effectively dissolves the hydrochloride salt, and its non-protic nature allows for the observation of exchangeable protons from the ammonium (-NH₃⁺) and amide (-CONH₂) groups, which would otherwise be lost to deuterium exchange in solvents like D₂O.[3]

Experimental Protocol: NMR Analysis

-

Sample Preparation: Accurately weigh approximately 10-15 mg of 5-Amino-2-bromobenzamide hydrochloride and dissolve it in 0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover a range of 0-12 ppm.

-

Acquire 16-32 scans to ensure a good signal-to-noise ratio.

-

Reference the spectrum to the residual DMSO solvent peak at δ 2.50 ppm.

-

-

¹³C NMR Acquisition:

-

Utilize a proton-decoupled pulse sequence.

-

Set the spectral width to 0-200 ppm.

-

Acquire a sufficient number of scans (typically >1024) for adequate signal intensity.

-

Reference the spectrum to the DMSO-d₆ solvent peak at δ 39.52 ppm.[4]

-

Caption: NMR analysis workflow from sample preparation to structural assignment.

¹H NMR Spectral Interpretation

The protonation of the amino group to an ammonium salt (-NH₃⁺) and the presence of the electron-withdrawing bromine and amide groups create a distinct pattern in the aromatic region.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-3 | ~7.85 | d | 1H | Ortho to the electron-withdrawing bromine atom, resulting in a downfield shift. Appears as a doublet due to coupling with H-4. |

| H-4 | ~7.60 | dd | 1H | Coupled to both H-3 and H-6, appearing as a doublet of doublets. |

| H-6 | ~7.95 | d | 1H | Ortho to the carbonyl group and meta to the bromine, shifted downfield. Appears as a doublet due to coupling with H-4. |

| -CONH₂ | ~8.1 (broad), ~7.7 (broad) | s (broad) | 2H | Amide protons are often broad and their chemical shift is concentration-dependent. Two distinct signals may appear due to restricted rotation around the C-N bond. |

| -NH₃⁺ | ~9.0-10.0 (very broad) | s (broad) | 3H | Ammonium protons are acidic, exchangeable, and appear as a very broad signal significantly downfield. |

¹³C NMR Spectral Interpretation

The carbon spectrum confirms the number of unique carbon environments and the presence of the carbonyl group.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (Amide Carbonyl) | ~168.0 | Typical chemical shift for a benzamide carbonyl carbon. |

| C-1 (C-CONH₂) | ~135.0 | Aromatic carbon attached to the amide group. |

| C-2 (C-Br) | ~118.0 | Carbon directly attached to bromine, shows a significant upfield shift due to the heavy atom effect. |

| C-3 | ~133.0 | Aromatic CH carbon. |

| C-4 | ~125.0 | Aromatic CH carbon. |

| C-5 (C-NH₃⁺) | ~145.0 | Carbon attached to the electron-withdrawing ammonium group, shifted downfield. |

| C-6 | ~120.0 | Aromatic CH carbon. |

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by probing their characteristic vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Sample Preparation: Place a small amount of the solid 5-Amino-2-bromobenzamide hydrochloride powder directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition: Record the spectrum, typically from 4000 to 500 cm⁻¹, co-adding at least 16 scans to achieve a high-quality spectrum.

Caption: Correlation of functional groups in the molecule to their IR absorption regions.

IR Spectral Interpretation

The IR spectrum provides clear evidence for the primary amide and the protonated primary amine.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity | Comments |

| ~3350 & ~3180 | Asymmetric & Symmetric N-H Stretch | Primary Amide (-CONH₂) | Medium-Strong | A pair of peaks characteristic of a primary amide.[5][6] |

| 3200 - 2800 | N⁺-H Stretch | Ammonium (-NH₃⁺) | Strong, Broad | A very broad and strong absorption underlying other peaks, characteristic of an ammonium salt. This replaces the typical primary amine N-H stretches around 3400-3300 cm⁻¹.[7] |

| ~1660 | C=O Stretch (Amide I band) | Primary Amide (-CONH₂) | Strong | A strong, sharp peak indicating the presence of the amide carbonyl group. |

| ~1620 | N-H Bend (Amide II band) | Primary Amide (-CONH₂) | Medium-Strong | Bending vibration of the amide N-H bonds. |

| ~1600, ~1480 | C=C Stretch | Aromatic Ring | Medium | Peaks confirming the presence of the benzene ring. |

| ~1250 | C-N Stretch | Aromatic Amine/Amide | Medium | Stretch associated with the C-N bonds.[8] |

| Below 700 | C-Br Stretch | Aryl Halide | Medium-Strong | The C-Br bond vibration typically appears in the fingerprint region. |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns.

Trustworthiness: The Bromine Isotopic Signature

A key self-validating feature in the mass spectrum of this compound is the isotopic pattern of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio of abundance.[9][10] Therefore, any fragment containing a bromine atom will appear as a pair of peaks (doublet) separated by 2 m/z units, with nearly equal intensity. This provides unequivocal evidence for the presence of a single bromine atom in the molecule and its fragments.

Experimental Protocol: Electrospray Ionization (ESI)-MS

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

Instrumentation: Infuse the sample into an ESI source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

-

Acquisition: Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. The base molecule (without the HCl) has a monoisotopic mass of ~213.97 Da.[11] The observed ion will be for the cation [C₇H₇BrN₂O + H]⁺.

Caption: Proposed ESI-MS fragmentation pathway for 5-Amino-2-bromobenzamide.

MS Spectral Interpretation

The analysis focuses on the molecular ion and its characteristic fragments.

| m/z (mass-to-charge ratio) | Proposed Ion/Fragment | Comments |

| 215 / 217 | [M+H]⁺ (Protonated Molecule) | Molecular Ion Peak. This doublet, with near 1:1 intensity, confirms the molecular formula and the presence of one bromine atom. The peak at 215 corresponds to the ⁷⁹Br isotope, and 217 corresponds to the ⁸¹Br isotope. |

| 199 / 201 | [M+H - NH₃]⁺ | Loss of ammonia from the protonated amide and amine groups. The 1:1 isotopic pattern remains. |

| 171 / 173 | [M+H - CONH₃]⁺ | Loss of the entire amide group as formamide following protonation. This fragment corresponds to the brominated aminobenzene cation. The 1:1 isotopic pattern is a key confirmation. |

| 136 | [M+H - Br]⁺ | Loss of the bromine radical. This fragment is a singlet (no isotopic partner), confirming the loss of the bromine atom. |

Integrated Analysis and Conclusion

The true power of modern analytical chemistry lies in the integration of multiple techniques. The data from NMR, IR, and MS converge to provide an unambiguous structural confirmation of 5-Amino-2-bromobenzamide hydrochloride.

-

MS confirms the elemental composition (C₇H₇BrN₂O) via the molecular ion at m/z 215/217.

-

IR confirms the presence of the essential functional groups: an ammonium salt (-NH₃⁺), a primary amide (-CONH₂), and an aromatic ring.

-

NMR provides the final, detailed map, confirming the 1,2,4-trisubstitution pattern on the benzene ring and allowing for the precise assignment of every proton and carbon in the molecular skeleton.

This integrated, self-validating approach provides the highest level of confidence for researchers and scientists. The methodologies and interpretations presented in this guide serve as a robust framework for the quality control and characterization of 5-Amino-2-bromobenzamide hydrochloride, ensuring its suitability for demanding applications in pharmaceutical research and development.

References

-

2-Amino-5-bromobenzamide | C7H7BrN2O | CID 5019271 . PubChem, National Institutes of Health. [Link]

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions . MDPI. [Link]

-

Supplementary Material (ESI) for Chemical Communications . The Royal Society of Chemistry. [Link]

-

IR Spectroscopy Tutorial: Amines . University of Calgary. [Link]

-

Organic Nitrogen Compounds, VII: Amides—The Rest of the Story . Spectroscopy Online. [Link]

-

Mass Spectrometry - Fragmentation Patterns . Chemistry LibreTexts. [Link]

-

Spectroscopy of Amines . Chemistry LibreTexts. [Link]

-

Supporting Information for "Copper-Catalyzed Aerobic Oxidative Amidation of Aldehydes with Amines" . The Royal Society of Chemistry. [Link]

-

13C NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0032039) . Human Metabolome Database. [Link]

-

Mass spectrum of 1-bromo-2-methylpropane . Doc Brown's Chemistry. [Link]

-

1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033947) . Human Metabolome Database. [Link]

-

The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides . ResearchGate. [Link]

-

Introduction to IR Spectroscopy - Amides . YouTube. [Link]

-

Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note . Save My Exams. [Link]

-

Discovery and Identification of New Amino Acid-Conjugated Bile Acids by Polarity-Switching Multiple Reaction Monitoring Mass Spectrometry . ChemRxiv. [Link]

-

CHEM 2600 Topic 3: Mass Spectrometry (MS) . St. Francis Xavier University. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. You are being redirected... [hit2lead.com]

- 3. 2-BROMOBENZAMIDE(4001-73-4) 1H NMR spectrum [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. savemyexams.com [savemyexams.com]

- 11. 2-Amino-5-bromobenzamide | C7H7BrN2O | CID 5019271 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Safe Handling and Application of 5-Amino-2-bromobenzamide Hydrochloride

Introduction: 5-Amino-2-bromobenzamide hydrochloride is a key chemical intermediate prized by researchers in medicinal chemistry and drug development. Its molecular architecture, featuring strategically placed amino and bromo functional groups, renders it a versatile scaffold for constructing complex heterocyclic systems.[1] This is particularly evident in its application as a foundational building block for synthesizing targeted therapeutics, including potent Poly(ADP-ribose) polymerase (PARP) inhibitors and Histone Deacetylase (HDAC) inhibitors for oncology research.[1][2]

Given its utility and reactive nature, a thorough understanding of its safe handling is not merely a procedural formality but a critical component of responsible and successful research. This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of safety data to explain the causality behind handling protocols, ensuring a self-validating system of safety and scientific integrity. While comprehensive data for the hydrochloride salt is limited, this guide synthesizes information from its free base and close structural analogues to establish a robust safety profile.

Section 1: Compound Identification and Physicochemical Properties

A precise understanding of a compound's identity and physical properties is the foundation of safety. The hydrochloride salt is typically supplied to improve stability and solubility in certain solvents compared to its free base.

| Identifier | 5-Amino-2-bromobenzamide Hydrochloride | 2-Amino-5-bromobenzamide (Free Base) |

| IUPAC Name | 5-amino-2-bromobenzamide hydrochloride | 2-amino-5-bromobenzamide |

| CAS Number | 1211398-47-8[3] | 16313-66-9[4] |

| Molecular Formula | C₇H₇BrN₂O · HCl | C₇H₇BrN₂O |

| Molecular Weight | 252.51 g/mol [3] | 215.05 g/mol [5] |

| Appearance | Solid (Typical) | White to off-white solid[4] |

| Melting Point | Not definitively reported | 189-191°C[4] |

| Storage Temp. | Room temperature, under inert atmosphere[4] | Room temperature, keep in dark place[4] |

Section 2: Hazard Identification and Classification

The hazard profile for 5-Amino-2-bromobenzamide hydrochloride is extrapolated from data on structurally similar aminobenzamides and brominated aromatic compounds. The consistent classification across these analogues points to a clear set of risks that must be managed.[6][7][8][9][10]

GHS Hazard Summary:

Primary Hazards: Based on analogous compounds, 5-Amino-2-bromobenzamide hydrochloride is expected to present the following hazards:

-

Skin Irritation (Category 2): Causes skin irritation.[6][7][9][11]

-

Serious Eye Irritation (Category 2A): Causes serious eye irritation.[6][7][9][10][11]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[6][7][10][11]

-

Acute Toxicity - Oral (Category 4, Potential): Some analogues are classified as harmful if swallowed.[7]

Expert Analysis (The "Why"): The irritant nature of this compound class stems from several structural features. The aromatic amine can be readily oxidized and participate in reactions that irritate tissues. The halogenated benzene ring can also contribute to irritant and sensitizing effects. As a solid hydrochloride salt, the primary physical form is a powder or crystalline solid, which can easily become airborne during handling, posing a significant risk of respiratory tract irritation upon inhalation.[6][10]

Section 3: Risk Assessment and Mitigation Workflow

A proactive approach to safety is paramount. The following workflow provides a self-validating system for risk management before any experimental work begins.

Caption: A systematic workflow for laboratory risk assessment.

Control Measures: The Hierarchy of Controls

This framework prioritizes the most effective safety measures.

-

Engineering Controls (Primary Barrier): The causality for requiring these controls is the risk of inhaling airborne dust.

-

Chemical Fume Hood: All handling of the solid and its solutions must be performed in a certified chemical fume hood.

-

Ventilated Balance Enclosure (VBE): For weighing the solid, a VBE or powder containment hood is essential to prevent the release of fine particulates into the laboratory environment.

-

-

Administrative Controls (Procedural Safety):

-

Standard Operating Procedures (SOPs): Develop and follow detailed SOPs for all tasks involving this compound.

-

Designated Area: Clearly mark the area where the compound is being used.

-

Training: Ensure all personnel are trained on the specific hazards and handling procedures for this compound.

-

-

Personal Protective Equipment (PPE) (Last Line of Defense): PPE is not a substitute for engineering controls but is essential to protect from direct contact.

| PPE Item | Specification | Rationale |

| Hand Protection | Nitrile gloves (minimum) | Provides a barrier against skin contact. Wash hands thoroughly after handling.[8] |

| Eye Protection | Chemical safety glasses with side shields or goggles | Protects against airborne dust and splashes causing serious eye irritation.[6][8] |

| Body Protection | Lab coat | Prevents contamination of personal clothing.[8] |

| Respiratory | Not typically required if used in a fume hood. Use a NIOSH-approved respirator if engineering controls are insufficient or during a large spill clean-up.[8] | Protects against inhalation of dust that causes respiratory irritation.[8][10] |

Section 4: Standard Operating Procedures (SOPs) for Handling

These step-by-step protocols are designed to be self-validating systems for safe execution of common laboratory tasks.

SOP 1: Weighing and Dispensing

-

Preparation: Ensure the VBE and surrounding area in the fume hood are clean. Assemble all necessary equipment (spatulas, weigh paper, receiving flask).

-

PPE: Don all required PPE as specified in Section 3.

-

Weighing: Place the sealed container of 5-Amino-2-bromobenzamide hydrochloride inside the VBE. Open the container slowly. Use a clean spatula to carefully transfer the desired amount to weigh paper or a tared container. Avoid any actions that could generate dust.

-

Containment: Tightly reseal the primary container immediately after dispensing.

-